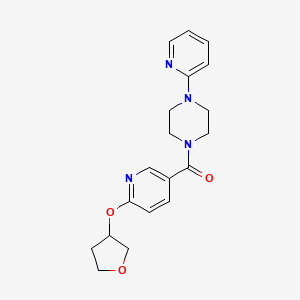
(4-(Pyridin-2-yl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemical compounds that show significant promise in various pharmacological applications. Its structural complexity and unique functional groups contribute to its biological activity.
Synthesis Analysis
A study by Tsuno et al. (2017) describes the pharmacological evaluation of similar methanone derivatives as TRPV4 antagonists, including details on their design and synthesis (Tsuno et al., 2017). This can provide insights into the synthetic strategies used for such compounds.
Molecular Structure Analysis
Karthik et al. (2021) conducted a study on a related compound, focusing on its molecular structure, confirmed by single crystal X-ray diffraction. The study details the structural aspects, including the conformation of rings and bond angles, which are crucial for understanding the molecular geometry (Karthik et al., 2021).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds can be inferred from similar studies. For example, the work by Sharma et al. (2012) on a related dipeptidyl peptidase inhibitor offers insights into the chemical reactivity and stability of these compounds (Sharma et al., 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be deduced from studies like the one by Huang et al. (2021), which details the crystal structure and physical characterization of similar compounds (Huang et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, can be understood from studies like the one by Mitsumoto and Nitta (2004), which explores the novel synthesis and properties of related pyrimido pyrrole derivatives (Mitsumoto & Nitta, 2004).
科学的研究の応用
Synthesis and Chemical Reactions The synthesis of related compounds involves complex chemical reactions that provide insights into the versatility and reactivity of (4-(Pyridin-2-yl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone. For instance, studies have demonstrated the catalytic hydrogenation of dihydrooxazines to produce a dynamic mixture of enamines and tetrahydro-2-furanamines, showcasing the compound's potential in creating structurally diverse molecules with various functional groups (A. Sukhorukov et al., 2008). Furthermore, the generation of 3-piperidine(methan)amines highlights the chemical's utility in synthesizing potential substance P antagonists, indicating its relevance in medicinal chemistry (N. Knoops et al., 1997).
Therapeutic Applications A significant area of research involves the exploration of this compound and its derivatives for therapeutic applications. For example, pharmacological evaluation of novel derivatives has identified them as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing an analgesic effect in animal models (Naoki Tsuno et al., 2017). This discovery opens avenues for the development of new pain management therapies.
Structural and Molecular Studies Structural analysis and molecular interaction studies provide a deeper understanding of the chemical's properties and its interaction with biological targets. For instance, research into risperidone N-oxide, a derivative of the compound , elucidates its crystal structure and interaction patterns, which are critical for designing drugs with optimized efficacy and reduced side effects (K. Ravikumar et al., 2005).
Antimicrobial Activity The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from related pyridine compounds, has been shown to possess antimicrobial properties. This research highlights the potential of such chemicals in the development of new antimicrobial agents (A. Hossan et al., 2012).
特性
IUPAC Name |
[6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-19(15-4-5-18(21-13-15)26-16-6-12-25-14-16)23-10-8-22(9-11-23)17-3-1-2-7-20-17/h1-5,7,13,16H,6,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSVWDWQAOVXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)

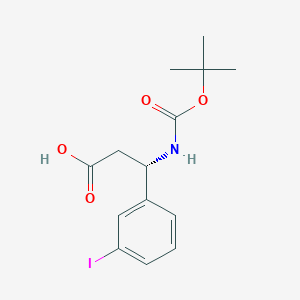
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide](/img/structure/B2488365.png)
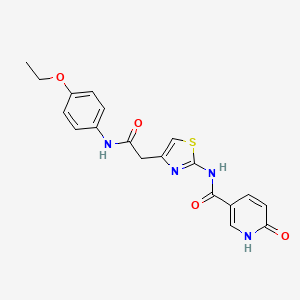


![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B2488372.png)
![1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2488373.png)
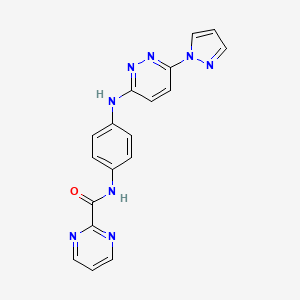
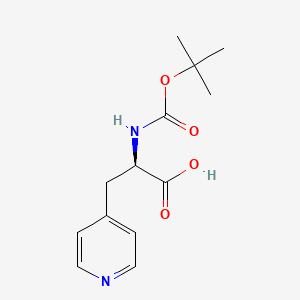
![2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2488379.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)